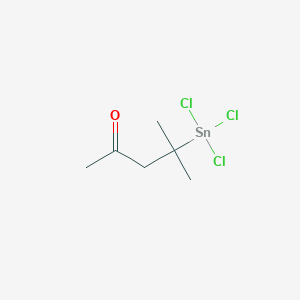
4-Methyl-4-(trichlorostannyl)pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-4-(trichlorostannyl)pentan-2-one is an organotin compound with a unique structure that includes a trichlorostannyl group attached to a pentan-2-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(trichlorostannyl)pentan-2-one typically involves the reaction of 4-methylpentan-2-one with trichlorostannane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-4-(trichlorostannyl)pentan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichlorostannyl group to other tin-containing functionalities.
Substitution: The trichlorostannyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Methyl-4-(trichlorostannyl)pentan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce tin-containing groups into molecules.
Biology: The compound can be used in the study of tin’s biological effects and interactions with biomolecules.
Medicine: Research is ongoing into the potential use of organotin compounds in pharmaceuticals, particularly for their antimicrobial properties.
Industry: In materials science, this compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-Methyl-4-(trichlorostannyl)pentan-2-one involves its interaction with various molecular targets. The trichlorostannyl group can form bonds with other atoms or molecules, leading to changes in the chemical structure and properties of the target. This interaction can affect molecular pathways, particularly those involving metal ions and coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-pentanol: This compound is structurally similar but lacks the trichlorostannyl group.
4-Methylpentan-2-one: Another similar compound, differing by the absence of the trichlorostannyl group.
4-Methyl-2-pentanol-4-one: Similar in structure but with different functional groups.
Uniqueness
The presence of the trichlorostannyl group in 4-Methyl-4-(trichlorostannyl)pentan-2-one makes it unique compared to its analogs
Eigenschaften
CAS-Nummer |
59586-06-0 |
|---|---|
Molekularformel |
C6H11Cl3OSn |
Molekulargewicht |
324.2 g/mol |
IUPAC-Name |
4-methyl-4-trichlorostannylpentan-2-one |
InChI |
InChI=1S/C6H11O.3ClH.Sn/c1-5(2)4-6(3)7;;;;/h4H2,1-3H3;3*1H;/q;;;;+3/p-3 |
InChI-Schlüssel |
PYSSPMSTGRZZRY-UHFFFAOYSA-K |
Kanonische SMILES |
CC(=O)CC(C)(C)[Sn](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



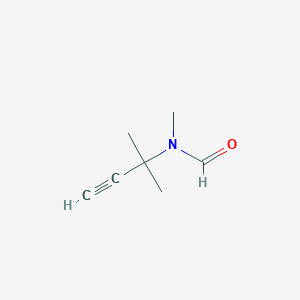
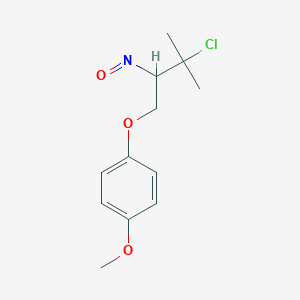
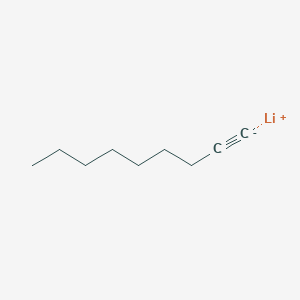

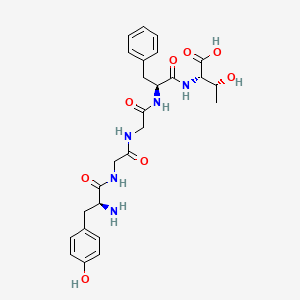
![2-ethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14612522.png)
![(2Z)-N-{3-[(1H-Indol-3-yl)sulfanyl]propyl}-1-methylpyrrolidin-2-imine](/img/structure/B14612526.png)



![2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione](/img/structure/B14612543.png)
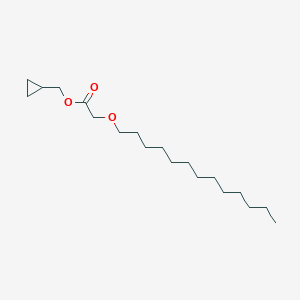
![2,2'-{(1E)-1-[4-(Dipropylamino)phenyl]triaz-1-ene-3,3-diyl}di(ethan-1-ol)](/img/structure/B14612556.png)
